Ethanone, 1-phenyl-2-(phenylsulfinyl)-
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Overview
Description
Ethanone, 1-phenyl-2-(phenylsulfinyl)- is an organic compound with the molecular formula C14H12O2S and a molecular weight of 244.31 g/mol . It is a sulfoxide derivative of acetophenone, characterized by the presence of a phenylsulfinyl group attached to the ethanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of Ethanone, 1-phenyl-2-(phenylsulfinyl)- typically involves the reaction of phenyl benzenethiosulfinate with enolate anions derived from ketones . This reaction yields α-phenylsulfinyl ketones directly, along with minor amounts of α-phenylsulfanyl ketones. The sulfinyl compounds can be separated by forming water-soluble sodium salts . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Ethanone, 1-phenyl-2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like tri-n-butyltin hydride, and nucleophiles such as amines and alcohols . Major products formed from these reactions include sulfone derivatives, sulfides, and substituted ethanones.
Scientific Research Applications
Ethanone, 1-phenyl-2-(phenylsulfinyl)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(phenylsulfinyl)- involves its reactivity as a sulfoxide. The sulfinyl group can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethanone, 1-phenyl-2-(phenylsulfinyl)- can be compared with other similar compounds such as:
Phenylsulfonylacetophenone: Another sulfone derivative with similar reactivity but different structural features.
Phenylsulfanylacetophenone: A sulfide derivative that is less oxidized compared to the sulfoxide.
The uniqueness of Ethanone, 1-phenyl-2-(phenylsulfinyl)- lies in its sulfinyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
6099-23-6 |
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Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-1-phenylethanone |
InChI |
InChI=1S/C14H12O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
CGSYWOFFKKJGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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